Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Overview
Description
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H25N3O2 It is a derivative of azetidine and piperidine, featuring a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidine intermediate.
Carbamate Formation: The final step involves the reaction of the azetidine-piperidine intermediate with benzyl chloroformate to form the benzyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of azetidine and piperidine derivatives with biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine and piperidine rings may interact with active sites or binding pockets, leading to modulation of biological activity. The benzyl carbamate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)ethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to the combination of the azetidine and piperidine rings, which can confer distinct biological and chemical properties. The presence of the benzyl carbamate group further enhances its stability and potential for bioactivity.
Properties
IUPAC Name |
benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-13-14-5-2-1-3-6-14)19-9-15-11-20(12-15)16-7-4-8-18-10-16/h1-3,5-6,15-16,18H,4,7-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDDUUNNYQDEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662592 | |
Record name | Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-91-6 | |
Record name | Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.